(3R)-3,7-Dimethyloctane-1,3,6-triol
Description
(3R)-3,7-Dimethyloctane-1,3,6-triol is a chiral aliphatic triol characterized by hydroxyl groups at positions 1, 3, and 6 of an octane backbone, with methyl substituents at C-3 and C-5. The following analysis compares this triol to structurally or functionally related compounds from marine and plant sources, as inferred from available evidence.
Properties
Molecular Formula |
C₁₀H₂₂O₃ |
|---|---|
Molecular Weight |
190.28 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Marine-Derived Ceramides
Marine ceramides, such as neritinaceramides A–E isolated from Bugula neritina, share triol moieties but within larger, amide-linked structures. For example:
- Neritinaceramide A (Compound 1): Contains a triol (positions 1, 3, 3′) in a 4,8,10-octadecatriene chain linked to a hexadecanoylamino group .
- Key Differences: Hydroxyl Positioning: The marine ceramides feature hydroxyls at 1, 3, and 3′ (or 2′), contrasting with the 1,3,6 arrangement in (3R)-3,7-dimethyloctane-1,3,6-triol. Chain Length and Unsaturation: The ceramides have longer (C18) unsaturated backbones, while the target triol is a shorter (C8) saturated compound.
Aliphatic Triols in Plant Aroma Compounds
Plant-derived alcohols, such as linalool and geraniol, are structurally simpler but share hydroxyl or terpene backbones. For instance:
- (Z)-3,7-Dimethyl-1,3,6-octatriene : Identified in Fujian Baihao Yinzhen tea, this compound has a similar carbon skeleton but replaces hydroxyls with double bonds at positions 1, 3, and 6 .
- Key Differences :
- Functional Groups : The tea aroma compound is a triene, lacking hydroxyls, which reduces polarity and increases volatility compared to the triol.
- Applications : Trienes like (Z)-3,7-dimethyl-1,3,6-octatriene contribute to floral tea aromas, while triols are more likely to participate in hydrogen-bonding interactions or serve as biosynthetic intermediates.
Functional Group Positioning and Bioactivity
Hydroxyl group placement critically influences molecular interactions:
- Marine Ceramides : The 1,3,3′-triol configuration may facilitate membrane integration or enzyme binding in marine organisms .
- Plant Alcohols : Linear triols (e.g., 1,3,6-octanetriol analogs) are rare in plant volatiles but could act as precursors for esters or glycosides, as seen in wintersweet (Chimonanthus praecox), where ester content increases 15-fold during blooming .
Data Table: Comparative Analysis of Triols and Related Compounds
Research Implications and Gaps
Structural Specificity : The 1,3,6-triol configuration in this compound is distinct from marine ceramides (1,3,3′) and plant trienes, suggesting unique solubility or recognition properties.
Biosynthetic Pathways : Analogous to jasmine β-glucosidase-mediated release of bound alcohols , the triol could be a glycosylated precursor in unstudied organisms.
Comparative Bioactivity : Marine ceramides exhibit bioactivity due to amide linkages and unsaturation , while the target triol’s shorter chain may limit membrane integration but enhance diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
